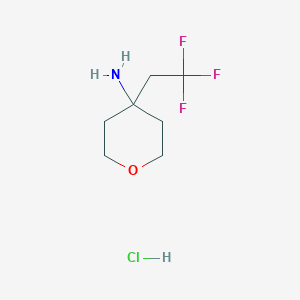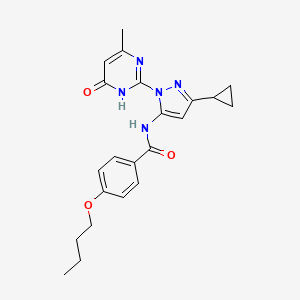![molecular formula C17H16N6O4S2 B2657897 N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1207026-41-2](/img/structure/B2657897.png)
N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a coupling reaction with appropriate pyrazine derivatives.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is added via a sulfonation reaction using methanesulfonyl chloride.
Final Coupling: The final compound is obtained by coupling the thiazole and pyrazine intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects . For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methanesulfonamide group, in particular, contributes to its potent biological effects .
特性
IUPAC Name |
N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S2/c1-29(26,27)23-12-4-2-3-11(7-12)20-15(24)8-13-10-28-17(21-13)22-16(25)14-9-18-5-6-19-14/h2-7,9-10,23H,8H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWQQMXSEQFGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2657816.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657818.png)
![4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2657819.png)
![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2657820.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2657823.png)

![3-(1H-pyrazol-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2657825.png)
![methyl 3-({2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2657826.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2657832.png)

![Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride](/img/structure/B2657835.png)
![1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2657837.png)
